Octane-1,8-diamine dihydrobromide
Description
Significance of Aliphatic Diamines in Advanced Chemical Systems
Aliphatic diamines are a class of organic compounds characterized by two amino groups attached to a non-aromatic carbon backbone. wikipedia.org Their bifunctionality makes them essential monomers and intermediates in the synthesis of a wide array of advanced materials and chemical systems. google.com
One of the most significant applications of aliphatic diamines is in polymer chemistry, where they serve as fundamental building blocks for polyamides (like Nylon), polyimides, and polyureas. wikipedia.orgontosight.ai The length and structure of the aliphatic chain between the amine groups are critical in determining the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. sapub.orgresearchgate.net
Beyond polymers, aliphatic diamines are crucial as:
Curing agents for epoxy resins used in high-performance adhesives, coatings, and composites for the construction and aerospace industries. lookchem.com
Precursors in the synthesis of pharmaceuticals and crop protection agents. lookchem.combasf.com
Chelating agents and components in the formulation of fuel additives and lubricants. basf.com
Building blocks for complex structures like dendrimers and in the formation of advanced materials such as graphene aerogels. frontiersin.orgnih.gov
The synthesis of these diamines can be achieved through various methods, including the catalytic amination of the corresponding diols. google.comchemicalbook.com
Overview of Octane-1,8-diamine Dihydrobromide as a Multifunctional Building Block
This compound’s utility stems from its structure: a linear, flexible eight-carbon chain capped by two ammonium (B1175870) bromide groups. This configuration allows it to act as a versatile building block in several key areas:
Polymer Synthesis: The parent diamine, octane-1,8-diamine, can be used as a monomer. The introduction of this relatively long and flexible aliphatic segment into a polymer backbone can enhance solubility and modify mechanical properties compared to polymers made with shorter or more rigid diamines. sapub.org
Supramolecular Chemistry and Crystal Engineering: The protonated amine groups are excellent hydrogen bond donors, while the bromide ions can act as acceptors. This facilitates the formation of ordered, three-dimensional networks held together by hydrogen bonds. Research on the related octane-1,8-diammonium bis(dihydrogenmonophosphate) has demonstrated the formation of complex layered structures, highlighting the potential of the octane-1,8-diammonium cation in designing novel crystalline materials. scirp.org
Materials for Electronics: In the field of perovskite solar cells, long-chain alkylammonium halides are used as passivating agents. The dihydroiodide analogue, octane-1,8-diamine dihydroiodide (ODADI), has been successfully used to treat the surface of perovskite films. kaust.edu.sa The ODADI molecules passivate defects at the grain boundaries and interfaces of the perovskite material, which reduces non-radiative recombination losses and improves charge extraction, leading to a significant boost in solar cell efficiency and stability. kaust.edu.saosti.gov This suggests a strong potential for this compound in similar applications.
Scope and Research Trajectories in Contemporary Chemical Science
The unique properties of this compound and its derivatives place it at the center of several important research trajectories.
A primary area of contemporary research is in the development of next-generation photovoltaics. nih.gov The success of its dihydroiodide counterpart in enhancing the performance of perovskite solar cells points to a promising path for this compound as a passivating agent or as a spacer cation in 2D/3D perovskite structures. kaust.edu.satcichemicals.com The goal is to create more efficient and stable solar cells, and tailoring the organic cation component is a key strategy. nih.gov
In medicinal chemistry, the octane-1,8-diamine scaffold is being explored for the development of new therapeutic agents. While the parent compound is a simple building block, its derivatives have shown significant biological activity. For instance, a complex derivative, octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide, has been investigated as a dual-function agent for Alzheimer's disease, exhibiting both antioxidant and acetylcholinesterase inhibitory properties. researchgate.net Other derivatives have been studied for potential antimicrobial and antiparasitic effects, where the diamine acts as a linker between active pharmacophores. ontosight.ai
Furthermore, the role of aliphatic diamines in creating novel polymers and supramolecular assemblies continues to be a vibrant field of research. Scientists are exploring how incorporating diamines like octane-1,8-diamine into polymer backbones or self-assembling systems can lead to materials with tailored dielectric, thermal, and mechanical properties for applications in microelectronics and advanced engineering. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-diaminopropane |
| 1,8-Octanediamine, 4-(aminomethyl)- |
| 1,8-Octanediamine, N,N'-bis(2-methyl-7-nitro-4-quinolinyl)-, dihydrochloride |
| 1,8-Octanediamine, N,N'-bis(p-chlorophenethyl)-, dihydrobromide |
| 3,3′-diaminobenzidine |
| 4,4′-methylene dianiline |
| Bicyclo lookchem.comlookchem.comlookchem.comoct-7-ene-2,3,5,6-tetracarboxylic dianhydride |
| Ethylenediamine |
| Hexamethylenediamine |
| Octane-1,8-diammonium bis(dihydrogenmonophosphate) |
| Octane-1,8-diamine |
| This compound |
| Octane-1,8-diamine dihydroiodide |
| octane-1,8-diyl-bis-S-amidinothiourea dihydrobromide |
| ortho-phenylenediamine |
| para-phenylene diamine |
| para-phenylenediamine |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H22Br2N2 |
|---|---|
Molecular Weight |
306.08 g/mol |
IUPAC Name |
octane-1,8-diamine;dihydrobromide |
InChI |
InChI=1S/C8H20N2.2BrH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H |
InChI Key |
XXBLGVUXOUAJTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN)CCCN.Br.Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of 1,8-Octanediamine (Parent Compound)
The effective synthesis of 1,8-octanediamine is a critical precursor for producing the dihydrobromide salt and other derivatives. ganeshremedies.com Researchers have investigated several synthetic pathways, with a significant focus on utilizing accessible starting materials.
One established method for preparing 1,8-octanediamine involves the reaction of sebacic acid with urea (B33335). google.com This process begins with the synthesis of decanediamide from sebacic acid and urea. google.com The resulting decanediamide then reacts with sodium alkoxide in an anhydrous alcohol solution, catalyzed by a halogen, to yield a 1,8-aminosuberic acid ester. google.com Finally, hydrolysis of this ester in an alcohol solution containing sodium hydroxide (B78521) produces 1,8-octanediamine. google.com
An alternative route to 1,8-octanediamine is through the hydrolysis of substituted aminosuberic acid esters. This process also starts with the reaction of sebacic acid and urea to form decanediamide, which is then converted to a 1,8-aminosuberic acid ester. google.com The final step is the hydrolysis of the ester to yield 1,8-octanediamine. google.com
Synthesis of Octane-1,8-diamine Dihydrobromide Salt
This compound is a white, crystalline solid that is soluble in water. lookchem.com It is synthesized from the parent 1,8-octanediamine. This conversion is an acid-base reaction where the diamine is treated with hydrobromic acid (HBr). The two primary amine groups in 1,8-octanediamine are protonated by the HBr, resulting in the formation of the dihydrobromide salt. This salt form often provides better stability and handling properties compared to the free diamine. For instance, a related compound, 7,7-difluoro-1,8-diamino-4-aza-octane, is crystallized as a trihydrobromide by refluxing with aqueous HBr, followed by extraction and crystallization. prepchem.com
Derivatization of the Octane-1,8-diamine Scaffold
The 1,8-octanediamine structure serves as a versatile building block for creating a variety of derivatives. ganeshremedies.com These modifications allow for the synthesis of new molecules with specific properties for various applications, including polymers, surfactants, and pharmaceuticals. lookchem.com
N-substituted derivatives of 1,8-octanediamine can be synthesized through various chemical reactions. For example, the compound N,N'-bis(p-chlorophenethyl)-1,8-octanediamine dihydrobromide is a complex organic compound with a hydrophobic alkyl chain and hydrophilic amine groups. ontosight.ai The p-chlorophenethyl groups are attached to the nitrogen atoms of the diamine backbone, and the dihydrobromide salt is formed. ontosight.ai The structure of such compounds, with both hydrophobic and hydrophilic regions, suggests potential interactions with biological molecules. ontosight.ai
| Derivative Name | Parent Compound | Modifications |
|---|---|---|
| N,N'-diheptyl-1,8-octanediamine | 1,8-octanediamine | Addition of two heptyl groups to the nitrogen atoms. |
| N,N'-bis(p-chlorophenethyl)-1,8-octanediamine dihydrobromide | 1,8-octanediamine | Addition of two p-chlorophenethyl groups to the nitrogen atoms and formation of the dihydrobromide salt. ontosight.ai |
Advanced Materials Science Applications
Perovskite Solar Cells: Defect Passivation and Film Engineering
In the architecture of perovskite solar cells (PSCs), performance losses and degradation are often initiated at interfaces and grain boundaries where ionic and coordination defects accumulate. dyenamo.se Octane-1,8-diaminium salts, including the dihydroiodide (ODADI) and dihydrobromide variants, are utilized as passivating agents to mitigate these issues. dyenamo.seresearchgate.net These long-chain diammonium molecules can be introduced into the perovskite precursor solution or applied as a surface treatment to enhance the quality of the perovskite film, leading to improved photovoltaic efficiency and stability. dyenamo.se
Octane-1,8-diaminium salts play a crucial role in controlling the formation and quality of the perovskite crystal structure. The dihydroiodide salt, ODADI, has been extensively studied as a model compound for this class of additives. researchgate.netkaust.edu.sa When used in a two-step processing method for fabricating perovskite films, a pre-deposited layer of ODADI can facilitate the diffusion of other organic salts into the lead iodide (PbI₂) framework. kaust.edu.sax-mol.com This interaction not only aids in the conversion process but also helps in forming a higher quality perovskite film. kaust.edu.sa
Furthermore, the incorporation of long-chain diammonium salts like ODADI has been shown to suppress the formation of unwanted intermediate phases during the perovskite crystallization process. dyenamo.seresearchgate.netresearchgate.net By managing the crystallization pathway, these additives promote the growth of a more uniform and highly crystalline perovskite film, which is essential for high-performance solar cells. dyenamo.seresearchgate.net
The primary function of octane-1,8-diaminium salts in perovskite solar cells is defect passivation. Defects, such as ion vacancies and undercoordinated lead ions, act as traps for charge carriers, leading to non-radiative recombination and a reduction in device efficiency. dyenamo.seacs.org The long-chain organic cations from these salts can effectively passivate these defects at critical locations within the solar cell structure.
Perovskite films are polycrystalline, meaning they are composed of many individual crystal grains. The boundaries between these grains are defect-rich regions that hinder charge transport and act as sites for degradation. dyenamo.se Research on ODADI demonstrates its effectiveness in mediating grain boundary passivation. kaust.edu.saresearchgate.net The long octane (B31449) chain of the diammonium cation can situate itself at these boundaries, neutralizing surface defects and reducing non-radiative recombination, which in turn prolongs the lifetime of charge carriers. dyenamo.se
The "buried" interface, located between the perovskite absorber layer and the bottom charge transport layer, is a critical area where defects can significantly limit device performance. kaust.edu.sanih.gov In two-step fabrication processes, these defects are a major challenge. kaust.edu.saresearchgate.net An alkylammonium pre-deposition strategy using ODADI has been developed to specifically target and passivate these buried interface defects. kaust.edu.sax-mol.com The ODADI layer is deposited before the perovskite film, where it interacts with the substrate and the initial perovskite precursors to reduce defect density at this crucial junction, resulting in superior electronic properties for the final device. kaust.edu.sax-mol.com This leads to a reduction in carrier recombination at the interface, improving charge extraction. nih.gov
The addition of octane-1,8-diaminium salts has a profound impact on the final morphology and crystal quality of the perovskite film. By suppressing intermediate phases, ODADI facilitates a more direct crystallization pathway for the desired perovskite structure. researchgate.netresearchgate.net This results in a film with higher crystallinity, lower defect density, and improved electronic properties. kaust.edu.sax-mol.com In-situ photoluminescence studies have visualized this effect, showing that perovskite films with ODADI exhibit a more efficient and uniform crystallization process compared to control films. researchgate.net This improved film quality is a key factor in achieving higher solar cell performance. ncepu.edu.cn
The culmination of improved film formation, defect passivation, and enhanced crystallization is a significant boost in both the power conversion efficiency (PCE) and the long-term stability of perovskite solar cells.
The use of ODADI as a passivating agent has led to remarkable improvements in device efficiency. For instance, an alkylammonium pre-deposition strategy using ODADI increased the PCE of perovskite solar cells from 19.87% to 22.07%. kaust.edu.sax-mol.com In another study focusing on blade-coated wide-bandgap perovskites, ODADI doping resulted in devices with a champion efficiency of 22.06%. researchgate.net
Beyond initial efficiency, stability is a critical hurdle for the commercialization of perovskite technology. nih.govyoutube.com Devices incorporating ODADI have demonstrated superior long-term operational stability. In one report, the fabricated solar cells maintained 96% of their initial power conversion efficiency after 1000 hours of continuous operation in a controlled glovebox atmosphere. kaust.edu.sax-mol.com This enhanced stability is attributed to the passivation of defect sites that would otherwise act as initiation points for material degradation when exposed to moisture, light, and heat. dyenamo.seyoutube.com
Table 1: Performance of Perovskite Solar Cells with Octane-1,8-diaminium diiodide (ODADI) Treatment
| Treatment Strategy | Initial PCE (Control) | PCE with ODADI | Stability (after 1000h) | Reference |
|---|---|---|---|---|
| Alkylammonium Predeposition | 19.87% | 22.07% | 96% of initial PCE | kaust.edu.sa, x-mol.com |
Impact on Device Performance and Stability in Perovskite Solar Cells
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of octane-1,8-diamine to link metal centers makes it a valuable component in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). Its flexibility and length influence the final structure and properties of these materials.
Octane-1,8-diamine serves as a versatile ligand in the synthesis of various coordination compounds. It can act as a bidentate bridging ligand, connecting two metal centers through its terminal amine groups. For example, it has been used to synthesize Schiff-base ligands by condensation with compounds like 2-pyridinecarboxaldehyde. researchgate.net These resulting tetradentate ligands can then be used to form complexes with various metals, such as copper(I). researchgate.net The long and flexible octane chain allows for the formation of macrocyclic structures or extended polymeric chains, depending on the reaction conditions and the metal ion used.
The formation of coordination polymers relies on the predictable assembly of metal ions (or clusters) and organic bridging ligands. The structure of the resulting polymer is dictated by the coordination geometry of the metal ion and the length, flexibility, and binding sites of the organic linker.
Octane-1,8-diamine, with its eight-carbon aliphatic chain, acts as a flexible linker. This flexibility allows it to adopt various conformations, leading to different structural motifs, such as linear chains, zig-zag patterns, or more complex networks. nih.gov Research on the synthesis of copper(I) halide complexes with Schiff-base ligands derived from octane-1,8-diamine has shown the formation of one-dimensional (1D) coordination polymers. researchgate.net The length of the diamine linker is a critical design parameter; longer chains can span greater distances between metal centers, enabling the formation of porous frameworks or interpenetrated networks. However, a search of the Cambridge Structural Database indicated a lack of structurally characterized iron polymers that use octane-1,8-diamine as a bridging ligand, suggesting this remains an area for further exploration. scirp.org
Hybrid Organic-Inorganic Materials
Octane-1,8-diamine dihydrobromide is a precursor for creating hybrid organic-inorganic materials, where organic cations are integrated into an inorganic framework. These materials combine the properties of both components, leading to novel functionalities.
A prime example is the synthesis of octane-1,8-diammonium bis(dihydrogenmonophosphate), with the chemical formula [H₃N-(CH₂)₈-NH₃][H₂PO₄]₂. This compound is synthesized by reacting octane-1,8-diamine with orthophosphoric acid in an ethanol (B145695) solution. The resulting material crystallizes in the orthorhombic system. Its structure is characterized by inorganic layers of dihydrogenmonophosphate anions linked by strong O-H···O hydrogen bonds. These inorganic layers are interconnected with the organic octane-1,8-diammonium cations via N-H···O hydrogen bonds, creating a robust three-dimensional supramolecular network. The thermal analysis of this compound shows it is stable up to a melting point of approximately 186°C.
Another example is an ionic pseudo-polymer material formed through the self-assembly of doubly protonated octane-1,8-diaminium cations and 4,4′-azinodibenzoate dianions in an aqueous solution. nih.gov The crystal structure is a complex 3D network held together by charge-assisted N—H⋯O and O—H⋯O hydrogen bonds. nih.gov These examples demonstrate how the octane-1,8-diammonium cation can act as a structural template, directing the organization of inorganic anions into specific crystalline architectures.
Interactive Data Tables
Table 1: Crystallographic Data for Octane-1,8-diammonium bis(dihydrogenmonophosphate)
| Parameter | Value |
| Chemical Formula | [H₃N-(CH₂)₈-NH₃][H₂PO₄]₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 7.2887 |
| b (Å) | 9.1728 |
| c (Å) | 23.2169 |
| V (ų) | 1552.23 |
| Z | 4 |
Supramolecular Chemistry and Crystal Engineering
Formation of Ionic Pseudo-Polymeric and Layered Structures
The interaction between the flexible, doubly-protonated octane-1,8-diamine cation and various anions frequently leads to the formation of well-organized, extended structures. In the case of its salt with 4,4′-azinodibenzoate, the resulting material is described as a pseudo-polymer ionic material. researchgate.netnih.govnih.gov This self-organizing behavior arises from the electrostatic attraction and hydrogen bonding between the oppositely charged organic ions in an aqueous solution. researchgate.netnih.govnih.gov
A common motif in the crystal structures of long-chain diammonium salts is the formation of layered structures. researchgate.netresearchgate.net In the crystal structure of octane-1,8-diammonium dichloride monohydrate, for instance, the organic cations are segregated into layers separated by inorganic layers composed of chloride anions and water molecules. researchgate.netresearchgate.net Similarly, the crystal structure of octane-1,8-diammonium bis(dihydrogenmonophosphate) can be described by inorganic layers of dihydrogenphosphate anions, between which the organic cations are anchored. scirp.org This layered stacking is a key feature of the crystal packing, creating a highly ordered, three-dimensional supramolecular architecture. researchgate.netresearchgate.net
Hydrogen Bonding Networks and Intermolecular Interactions
Hydrogen bonds are the dominant intermolecular force governing the crystal structures of octane-1,8-diammonium salts. These interactions create intricate three-dimensional networks that link all components—cations, anions, and any solvent molecules of crystallization—together. researchgate.netnih.govresearchgate.netscirp.org In the crystal structure of octane-1,8-diammonium 4,4′-azinodibenzoate monohydrate, a complex pattern of N—H⋯O and O—H⋯O hydrogen bonds connects the constituent ions and water molecules. researchgate.netnih.gov Similarly, in the phosphate (B84403) salt, an extensive hydrogen-bonding network is observed, with every hydrogen atom on the ammonium (B1175870) groups interacting with the dihydrogenphosphate anions. scirp.org These strong and directional interactions are fundamental in creating robust, self-assembled crystalline solids. scirp.org
Charge-Assisted Hydrogen Bonding in Crystal Lattices
The hydrogen bonds in these ionic crystals are significantly strengthened by the formal positive charges on the ammonium groups and the negative charges on the counter-anions. This phenomenon, known as charge-assisted hydrogen bonding, plays a crucial role in the stability and organization of the crystal lattice. researchgate.netnih.govnih.gov The interaction is particularly evident in the N—H⋯O bonds formed between the octane-1,8-diammonium cation and oxygen-containing anions like carboxylates or phosphates. researchgate.netnih.govnih.govscirp.org The less favorable gauche conformation of the cation in the 4,4′-azinodibenzoate salt is thought to be stabilized precisely by this robust, charge-assisted hydrogen-bonded network. nih.gov
Influence on Cation Conformation within the Crystal (e.g., fully extended vs. gauche)
The conformational flexibility of the octane-1,8-diamine chain allows it to adopt different shapes within the crystal lattice, largely influenced by the packing forces and hydrogen-bonding environment. Two primary conformations are observed: a fully extended, all-trans conformation and various folded or gauche conformations.
In some crystal structures, such as that of N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine, the central eight-carbon chain adopts a fully extended conformation. nih.govresearchgate.net However, it is common to find deviations from this idealized linear geometry. A fascinating example is the crystal structure of octane-1,8-diaminium 4,4′-azinodibenzoate monohydrate, which contains two crystallographically distinct cations: one is in a fully extended linear conformation, while the other exhibits a gauche conformation at its terminal C—C—C—N bond. researchgate.netnih.govnih.gov While the extended all-trans conformation is generally the most stable, the less energetically favorable gauche form can be stabilized by the specific demands of the crystal's hydrogen-bonding network. nih.gov In the octane-1,8-diammonium dichloride monohydrate structure, the torsion angles of the hydrocarbon chain also deviate from the ideal 180° due to hydrogen-bonding interactions with the surrounding water molecules and chloride anions. researchgate.net The phosphate salt shows significant folding, with C-C-C-C torsion angles of 66.3° and 61.6°, clearly indicating a non-planar chain. scirp.org
| Compound | Cation Conformation | Reference |
|---|---|---|
| Octane-1,8-diaminium 4,4′-azinodibenzoate monohydrate | Contains both a fully extended (all-trans) cation and a cation with a terminal C-C-C-N gauche conformation. | researchgate.net, nih.gov, nih.gov |
| Octane-1,8-diammonium dichloride monohydrate | Hydrocarbon chain torsion angles deviate from 180° due to hydrogen bonding. | researchgate.net |
| Octane-1,8-diammonium bis(dihydrogenmonophosphate) | Shows significant folding and deviation from planarity (e.g., C-C-C-C torsion angle of 66.3°). | scirp.org |
| N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine | Fully extended conformation. | nih.gov, researchgate.net |
Crystallographic Studies and Polymorphism
Crystallographic studies are essential for understanding the three-dimensional arrangement of atoms in the solid state. researchgate.net While polymorphism—the ability of a compound to exist in more than one crystal form—is a possibility for flexible molecules like octane-1,8-diamine dihydrobromide, the available research primarily focuses on the detailed structural determination of single crystal forms of its various salts.
Structural Characterization by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular and supramolecular structure of these compounds. scirp.orgresearchgate.net Through this technique, detailed information about bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions is obtained. scirp.org For example, the structure of octane-1,8-diammonium bis(dihydrogenmonophosphate) was solved using intensity data collected on a Nonius Kappa CCD diffractometer with MoKα radiation. scirp.org Such analyses provide the foundational data for understanding crystal packing and hydrogen bond networks. scirp.orgresearchgate.net
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Octane-1,8-diammonium bis(dihydrogenmonophosphate) | Orthorhombic | Pbcn | a = 7.2887 Å, b = 9.1728 Å, c = 23.2169 Å | scirp.org |
| Octane-1,8-diammonium dichloride monohydrate | Monoclinic | C2/c | a = 24.719 Å, b = 5.0827 Å, c = 10.8593 Å, β = 103.590° | researchgate.net |
| Octane-1,8-diyldipyridinium dibromide dihydrate | Orthorhombic | - | a = 9.8329 Å, b = 13.3000 Å, c = 16.5688 Å | nih.gov |
| N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine | Monoclinic | - | a = 11.6285 Å, b = 9.3821 Å, c = 8.8302 Å, β = 111.143° | nih.gov |
Self-Assembly Processes of Diaminium Salts
The self-assembly of diaminium salts into well-defined supramolecular architectures is a cornerstone of crystal engineering, driven by a variety of non-covalent interactions. Among these, hydrogen bonding plays a pivotal role, particularly in the case of diaminium cations, which act as potent hydrogen-bond donors. The resulting crystalline structures can range from simple one-dimensional chains to complex three-dimensional networks, the dimensionality of which is influenced by factors such as the nature of the anion, the length and flexibility of the alkyl chain separating the ammonium groups, and the presence of solvent molecules. acs.orgresearchgate.netpnas.org
A general principle in the self-assembly of diaminium salts is the formation of charge-assisted hydrogen bonds between the ammonium groups (N-H⁺) and the anionic counterions. These interactions are significantly stronger than neutral hydrogen bonds, providing a robust and directional force for the predictable assembly of molecules. researchgate.net The interplay between these strong interactions and weaker forces like van der Waals interactions and C-H···O or C-H···π interactions governs the final crystal packing. acs.org
A noteworthy observation in the study of diaminium thiosulfates with varying alkyl chain lengths is the "odd-even" effect on the dimensionality of the resulting hydrogen-bond domains. Diaminium salts with an odd number of carbon atoms in the alkyl chain tend to form three-dimensional supramolecular networks. In contrast, those with an even number of carbon atoms, such as octane-1,8-diaminium, have shown a propensity to form two-dimensional layers of hydrogen-bond domains. researchgate.net This suggests that the specific geometry and packing constraints imposed by the even-numbered alkyl chain favor the formation of layered structures.
The synthesis of octane-1,8-diammonium bis(dihydrogenmonophosphate) provides a clear example of a three-dimensional hydrogen-bonding network. In this structure, each hydrogen atom of the ammonium groups interacts with a dihydrogenphosphate anion. scirp.org The inorganic anions themselves form layers through strong O-H···O hydrogen bonds, and these layers are interconnected by the organic octane-1,8-diammonium cations via N-H···O hydrogen bonds, creating a complex and robust 3D architecture. scirp.org
Similarly, the crystal structure of octane-1,8-diaminium 4,4′-(diazene-1,2-diyl)dibenzoate monohydrate demonstrates the formation of a pseudo-polymer ionic material. researchgate.netnih.gov In this case, the octane-1,8-diaminium cations, 4,4′-azinodibenzoate anions, and water molecules are linked into a three-dimensional network through a complex pattern of charge-assisted N-H···O and O-H···O hydrogen bonds. researchgate.netnih.gov Interestingly, the asymmetric unit of this crystal contains two crystallographically independent octane-1,8-diaminium cations, one in a fully extended linear conformation and the other with a terminal gauche conformation, illustrating the conformational flexibility of the octane (B31449) chain. researchgate.netnih.gov
While specific detailed research findings on the self-assembly of this compound are not extensively documented in the reviewed literature, the principles derived from analogous diaminium salts provide a strong framework for understanding its expected behavior. The bromide anions would act as hydrogen-bond acceptors, facilitating the formation of N-H···Br hydrogen bonds. Based on the "odd-even" rule observed in similar systems, a layered or two-dimensional network would be a probable outcome for the self-assembly of this compound. The final architecture would, however, also be influenced by the specific crystallization conditions.
Catalysis and Reaction Mechanisms
Role of Diamines in Catalytic Systems (General Context)
Diamines are a crucial class of organic compounds that play a significant role in various catalytic systems. Their utility stems from the presence of two amine functional groups, which can act as ligands, bases, or as part of a bifunctional catalyst. In many instances, diamines serve as essential ligands that coordinate with transition metals to form stable and catalytically active complexes. The spacing and nature of the amine groups (primary, secondary, or tertiary) influence the geometry and electronic properties of the resulting metal complex, thereby tuning its reactivity and selectivity.
One of the most significant impacts of diamine ligands has been in the advancement of copper-catalyzed cross-coupling reactions, such as the Goldberg reaction (coupling of aryl halides and amides). The introduction of diamine ligands allows these reactions to proceed under much milder conditions—using weaker bases, non-polar solvents, and lower temperatures—with only a catalytic amount of copper. nih.gov This has broadened the applicability of copper catalysis in the synthesis of complex molecules like pharmaceuticals and natural products. nih.gov
Beyond acting as ligands for metals, diamines can function as organocatalysts. For example, catalysts derived from 1,3-diamines have been designed for asymmetric Mannich reactions of ketones. In these systems, the primary and tertiary amine groups of the catalyst work cooperatively; the primary amine forms an enamine intermediate, while the protonated tertiary amine acts as an acid to interact with the electrophile. acs.orgnih.gov This cooperative action is essential for the catalyst's efficiency. acs.orgnih.gov The structural relationship between the two amine groups, such as a 1,2- or 1,3-relationship, is critical to their catalytic function. acs.orgnih.gov
The table below summarizes key applications of diamines in various catalytic reactions.
| Catalytic System | Role of Diamine | Type of Reaction | Reference |
| Copper-Catalyzed Cross-Coupling | Ligand | Goldberg Reaction (C-N, C-O, C-C bond formation) | nih.gov |
| Organocatalysis | Bifunctional Catalyst | Asymmetric Mannich Reactions | acs.orgnih.gov |
| Gold-Coordinated Complexes | Nucleophile/Ligand | Formation of Acyclic Diamino Carbenes (ADCs) | nih.govresearchgate.netacs.org |
| Palladium and Rhodium Catalysis | Ligand/Nucleophile | Asymmetric Synthesis of Diamine Derivatives | nih.gov |
Metal Complex Catalysis
Diamines, including long-chain variants like 1,8-diaminooctane (B148097), are fundamental in forming metal complexes that catalyze a wide array of organic transformations. They act as bidentate ligands, coordinating to a metal center through their two nitrogen atoms to form a stable chelate ring. This chelation enhances the stability and catalytic activity of the metal complex compared to monodentate amine ligands.
The versatility of diamines allows for their use with a variety of transition metals, including copper, palladium, rhodium, gold, and nickel. nih.govnih.govnih.govnih.gov For instance, chiral salen complexes of copper(II) and nickel(II), which are synthesized from the condensation of a diamine (like (S,S)-cyclohexanediamine) and salicylaldehyde (B1680747) derivatives, are effective catalysts for asymmetric reactions such as the alkylation of α-amino acids. nih.gov
In the context of gold catalysis, the reaction of diamines with isocyanide gold complexes can lead to the formation of acyclic diamino carbene (ADC) gold complexes. researchgate.net These complexes have potential applications in catalysis. researchgate.net However, the nature of the diamine (primary vs. secondary) dictates the reaction outcome. Secondary diamines typically yield the expected bis-ADC gold complexes, whereas primary diamines can lead to the formation of cyclic dimeric gold complexes. nih.govacs.org
The development of metal-catalyzed reactions for use within biological systems is a growing field. nih.gov Metal complexes designed for these environments must be stable and active in complex aqueous media. nih.gov Here, the strong chelating effect of diamine ligands can be advantageous in preventing the deactivation of the metal catalyst by natural chelators like glutathione. nih.gov
Below is a table detailing examples of diamine-metal complexes and their catalytic applications.
| Metal | Diamine Type | Application | Key Finding |
| Copper | General Diamines | C-N, C-O, C-S, C-P bond formation | Enables milder reaction conditions for cross-coupling reactions. nih.gov |
| Gold | Primary and Secondary Diamines | Synthesis of Acyclic Diamino Carbene (ADC) complexes | Reactivity differs significantly between primary and secondary diamines. nih.govacs.org |
| Palladium/Rhodium | Chiral Diamines | Asymmetric allylic amination and aziridination | Sequential catalysis allows for the synthesis of complex, optically active diamines. nih.gov |
| Nickel | Chiral Diamines (in Salen complexes) | Reductive amination of ketones | Highly active catalysts for C-N bond formation. nih.gov |
Theoretical Studies on Reaction Pathways (e.g., DFT Analysis)
Theoretical studies, particularly Density Functional Theory (DFT) calculations, have become indispensable for elucidating the complex reaction mechanisms involving diamine-based catalysts. These computational methods provide detailed insights into reaction barriers, transition state geometries, and the electronic interactions that govern catalytic activity and selectivity.
DFT calculations have been instrumental in understanding the different reactivities of primary and secondary diamines in the formation of acyclic diamino carbene (ADC) gold complexes. nih.gov Studies revealed that primary amines are associated with higher reaction barriers and therefore slower reaction rates compared to secondary amines. nih.govresearchgate.netacs.org The formation of the second carbene from a primary diamine was found to be inhibitingly slow, explaining why these reactions often result in dimeric species rather than the expected bis-carbene complexes. nih.govacs.org A unique aspect revealed by these studies is the role of the second amine group as an internal proton shuttle, which influences the reaction pathway. researchgate.netacs.org
In organocatalysis, DFT has been used to support the proposed cooperative mechanism in reactions catalyzed by bifunctional diamines. For the aza-Mannich reaction, calculations have supported a transition state where the catalyst forms dual hydrogen bonds with both the imine and the nitronate, leading to a synclinal alignment that maximizes orbital and electrostatic interactions, thus explaining the observed stereoselectivity. rsc.org
Furthermore, computational studies have been applied to understand the diaza-Cope rearrangement, a process used in the stereospecific synthesis of vicinal diamines. scholaris.ca These studies systematically analyzed the weak forces that drive the reaction, including hydrogen bonding, steric effects, and electronic effects, providing a deeper understanding of how subtle structural changes in the diamine can lead to significant differences in reactivity and stereochemical outcome. scholaris.ca
The table below highlights key insights gained from theoretical studies on diamine-catalyzed reactions.
| Reaction/System | Computational Method | Key Insight | Reference |
| Formation of Gold ADC Complexes | DFT | Primary amines have higher reaction barriers than secondary amines, explaining the selective formation of different products. The second amine acts as an internal proton shuttle. | nih.govresearchgate.netacs.org |
| Diaza-Cope Rearrangement | DFT | Weak forces like resonance-assisted hydrogen bonds (RAHBs) and steric repulsion can be tuned to drive the reaction and ensure high stereospecificity. | scholaris.ca |
| Asymmetric aza-Mannich Reaction | DFT | Supported a cooperative catalytic mechanism involving dual hydrogen bonding in the transition state, explaining the origin of stereoselectivity. | rsc.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nrel.gov These calculations provide a fundamental understanding of electron distribution and energy levels, which govern the chemical behavior of a compound.
Detailed research findings from computational studies on similar organic molecules reveal key electronic properties. nrel.gov Methods like DFT with functionals such as M06-2X and basis sets like def2-TZVP are commonly employed for their balance of accuracy and computational cost in studying organic species. nrel.gov Such calculations can determine optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov
For a molecule like Octane-1,8-diamine dihydrobromide, quantum chemical calculations can map out the molecular electrostatic potential (MEP). The MEP indicates the regions of positive and negative electrostatic potential on the molecule, highlighting the electrophilic and nucleophilic sites and thus predicting how the molecule will interact with other chemical species. scielo.br The protonated amine groups in the octane-1,8-diammonium dication are expected to be regions of high positive potential, making them susceptible to interaction with anions.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. scielo.br A smaller energy gap suggests higher reactivity. Other calculated parameters include Mulliken charges and spin densities, which offer further details on the electronic distribution and are particularly important for understanding radical species. nrel.gov
Table 1: Summary of Quantum Chemical Calculation Applications
| Computational Method | Calculated Property | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. scielo.br |
| Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic transition properties and chemical reactivity. scielo.br | |
| Atomic Charges (e.g., Mulliken) | Describes the electron distribution across the atoms in the molecule. nrel.gov |
Molecular Modeling of Intermolecular Interactions and Crystal Packing
The solid-state structure and properties of this compound are dictated by the intricate network of intermolecular interactions and the resulting crystal packing. Molecular modeling and analysis of crystallographic data are essential for understanding these supramolecular features.
In salts containing the octane-1,8-diammonium dication, the primary intermolecular forces are strong, charge-assisted hydrogen bonds. nih.govresearchgate.net X-ray diffraction studies on related compounds, such as octane-1,8-diammonium bis(dihydrogenmonophosphate) and octane-1,8-diammonium dichloride monohydrate, reveal extensive networks of N-H···O and N-H···Cl hydrogen bonds, respectively. scirp.orgresearchgate.net These interactions link the organic cations and the inorganic anions into complex three-dimensional structures. nih.govscirp.org
The conformation of the flexible octane-1,8-diammonium cation is a critical aspect of its crystal packing. While long-chain hydrocarbons often adopt a fully extended, all-trans conformation to maximize van der Waals interactions, the cation can also exhibit gauche conformations. nih.govscirp.org For instance, in the crystal structure of an octane-1,8-diaminium salt with 4,4'-azinodibenzoate, one cation is in a fully extended linear conformation, while another has a terminal C-C-C-N gauche conformation. nih.govresearchgate.net This deviation from planarity is often a consequence of the molecule optimizing its geometry to form the most stable hydrogen-bonding network. researchgate.net
Molecular modeling can simulate these interactions and predict the most stable crystal packing arrangements. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electronic density at bond critical points, quantifying the strength of intermolecular interactions like hydrogen bonds. scielo.br
Future Directions and Emerging Research Avenues
Development of Novel Octane-1,8-diamine Dihydrobromide Derivatives for Specific Applications
The foundational structure of this compound serves as a versatile scaffold for the development of new derivatives with tailored properties. Research is moving towards the synthesis of functionalized molecules where the terminal amine groups are modified to impart specific chemical, physical, or biological activities. By strategically adding new functional groups, scientists can fine-tune the compound's characteristics for specialized uses.
A significant area of development is the creation of bis-functionalized derivatives. For instance, a solvent-free method based on the Kabachnik-Fields reaction has been developed for preparing 1,8-diaminooctane (B148097) derivatives functionalized with phosphonate (B1237965) esters. researchgate.net This modification introduces new reactive sites and can alter the molecule's steric and electronic properties. researchgate.net Other synthetic efforts have produced derivatives like N,N′-Bis(4-pyridylmethylene)octane-1,8-diamine, which showcases how different aromatic and heterocyclic groups can be appended to the octane-1,8-diamine backbone. researchgate.net
These novel derivatives are being explored for a wide range of applications. The parent compound, 1,8-diaminooctane, is a known raw material in the synthesis of fungicides, indicating a clear path for its derivatives in agrochemicals. google.com Furthermore, derivatives are being investigated for their potential in medicinal chemistry and drug development. ontosight.ai By modifying the core structure, researchers aim to enhance properties like aqueous solubility and biological activity to create advanced leads for treating diseases. nih.gov The development of naphthalimide derivatives incorporating diamine linkers for potential anti-parasitic and anticancer applications further illustrates this trend. researchgate.netmdpi.com
| Derivative Type | Synthetic Approach | Potential Application |
| Phosphonate Esters | Kabachnik-Fields Reaction | Modified Reactivity, Polymers |
| Pyridylmethylene | Schiff Base Condensation | Coordination Chemistry, Catalysis |
| Fungicidal Compounds | Multi-step organic synthesis | Agrochemicals |
| Naphthalimide Conjugates | Amidation, Reductive Amination | Anticancer, Anti-parasitic Agents |
| Polymer Precursors | Polycondensation | Polyamides, Polyurethanes |
Integration into Multifunctional Material Platforms
This compound and its parent diamine are increasingly being integrated as fundamental building blocks into multifunctional material platforms. Their ability to act as organic linkers or spacers is crucial in the fields of materials science and electronics. ontosight.aicymitquimica.com
A prominent application is in the fabrication of organic-inorganic hybrid perovskites for solar cells. tcichemicals.com In this context, long-chain diammonium salts like this compound are used as organic spacers between inorganic layers. This creates two-dimensional (2D) or quasi-2D perovskite structures, which have shown enhanced stability and performance compared to traditional 3D perovskites. tcichemicals.comnih.gov The length of the alkyl chain, in this case, eight carbon atoms, can precisely control the distance between the inorganic layers, thereby tuning the material's optical and electronic properties. tcichemicals.com Research into Dion-Jacobson (DJ) phase perovskites specifically utilizes such diammonium additives to improve crystal formation, passivate defects, and enhance charge transport, leading to more efficient and durable solar cells. nih.gov
Beyond perovskites, octane-1,8-diamine is a key monomer in the synthesis of polymers such as polyamides and polyurethanes. ontosight.ai Its bifunctional nature allows it to react with other monomers to form long polymer chains, creating materials with specific thermal and mechanical properties. These polymers can be used in a variety of applications, from textiles and engineering plastics to coatings and adhesives.
| Material Platform | Role of this compound | Resulting Improvement |
| Perovskite Solar Cells | Organic Spacer in 2D/DJ Structures | Enhanced Stability, Tunable Band Gap, Improved Efficiency |
| Polyamides/Polyurethanes | Dihydrobromide as a Monomer Precursor | Control over Polymer Properties |
| Biomaterials | Linker for Bio-conjugation | Drug Delivery Systems, Biosensors |
| Electronic Materials | Component in Organic Semiconductors | Modified Electronic Properties |
Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Insights
To fully understand and harness the potential of this compound and its derivatives, researchers are employing a suite of advanced characterization techniques. These methods provide crucial insights into the compound's molecular structure, conformation, and interactions within different chemical environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for confirming the chemical structure of newly synthesized derivatives. nih.gov It helps to identify the connectivity of atoms and the chemical environment of different functional groups. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms, which is vital for determining the three-dimensional conformation of these flexible molecules. core.ac.uk
Infrared (IR) and Raman Spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups. mdpi.com For instance, the stretching and bending vibrations of N-H, C-H, and C-N bonds provide a spectroscopic fingerprint of the compound. mdpi.comresearchgate.net These techniques are particularly useful for studying hydrogen bonding interactions, which play a critical role in the crystal packing and solubility of the dihydrobromide salt. mdpi.com
Thermal Analysis , including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is used to study the thermal properties of the compound, such as its melting point and decomposition temperature. mdpi.com This information is critical for applications where the material may be exposed to high temperatures, such as in polymer processing or in electronic devices. mdpi.com
| Analytical Technique | Information Gained | Mechanistic Insight |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Chemical Structure, Atomic Connectivity, 3D Conformation | Understanding molecular shape and flexibility |
| IR & Raman Spectroscopy | Functional Groups, Vibrational Modes | Probing hydrogen bonding and intermolecular forces |
| X-ray Crystallography | Solid-State Structure, Crystal Packing | Revealing precise molecular geometry and arrangement |
| Thermal Analysis (DSC/TGA) | Melting Point, Thermal Stability, Decomposition Profile | Determining material's behavior at different temperatures |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Confirming molecular identity and structure |
Computational Design and Predictive Modeling for Targeted Applications
The future development of applications for this compound will be significantly accelerated by the use of computational design and predictive modeling. These in silico methods allow researchers to screen virtual libraries of potential derivatives and predict their properties before committing to costly and time-consuming laboratory synthesis.
Molecular Docking is a powerful computational technique used in drug discovery to predict how a molecule will bind to the active site of a target protein. mdpi.com By creating a virtual library of octane-1,8-diamine derivatives, researchers can dock them into the binding site of a receptor of interest. The results can identify which derivatives are most likely to have the desired biological activity, guiding the synthesis of the most promising candidates. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.com By analyzing a set of known octane-1,8-diamine derivatives and their measured activities, a QSAR model can be built to predict the activity of new, unsynthesized derivatives. This allows for the rational design of molecules with enhanced potency or desired properties.
Advanced techniques like Comparative Molecular Field Analysis (CoMFA) can provide three-dimensional QSAR models. mdpi.com CoMFA generates a 3D map that highlights regions of a molecule where modifications are likely to increase or decrease activity, providing a detailed pharmacophoric pattern for guiding structural modifications. mdpi.com These computational approaches, combined with methods like Principal Component Analysis (PCA) , help to create structure-activity landscapes, offering a comprehensive overview of how structural changes impact function and enabling a more targeted approach to material and drug design. mdpi.com
Q & A
Basic: What synthetic methodologies are validated for preparing Octane-1,8-diamine dihydrobromide?
Methodological Answer:
this compound can be synthesized by reacting octane-1,8-diamine with hydrobromic acid (HBr) in a controlled stoichiometric ratio. A protocol analogous to involves dissolving the diamine in ethanol and gradually introducing concentrated HBr. The mixture is agitated and slowly evaporated to yield crystalline products. Purity is confirmed via melting point analysis and spectroscopic characterization (e.g., IR for N-H and Br- bonding signatures) .
Advanced: How can discrepancies in thermal stability data for Octane-1,8-diamine derivatives be systematically analyzed?
Methodological Answer:
Discrepancies in thermal data (e.g., fusion enthalpy, decomposition temperatures) may arise from differences in sample purity, measurement techniques (DSC vs. static methods), or hydration states. For example, reports fusion enthalpies of ~50.5–52.4 kJ/mol for octane-1,8-diamine, varying slightly between DSC and static methods. Researchers should:
- Cross-validate using multiple techniques (e.g., DSC for dynamic measurements and static calorimetry for equilibrium states).
- Characterize impurities via chromatography or elemental analysis.
- Reference phase diagrams to account for polymorphic transitions or hydration effects .
Basic: Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
Methodological Answer:
- X-ray diffraction : Resolve crystal structure and hydrogen-bonding networks using SHELX software (e.g., SHELXL for refinement, SHELXS for solution), as detailed in .
- Infrared spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and Br⁻ counterion interactions.
- Thermal analysis (TGA/DSC) : Assess decomposition profiles and phase transitions, referencing enthalpy data from .
Advanced: What strategies improve the robustness of SHELX-based refinement for Octane-1,8-diamine derivatives?
Methodological Answer:
- Data quality : Ensure high-resolution crystallographic data (e.g., twinned data < 1.0 Å resolution) to refine hydrogen positions and disorder models.
- Restraints and constraints : Apply geometric restraints for flexible alkyl chains and hydrogen-bonding networks.
- Validation tools : Use CheckCIF to identify outliers in bond lengths/angles. SHELXTL (Bruker AXS) interfaces can streamline macromolecular applications, as noted in .
Basic: What thermodynamic properties of Octane-1,8-diamine are critical for salt formation studies?
Methodological Answer:
Key properties include:
- Fusion enthalpy : 50.5–52.4 kJ/mol (), influencing solubility and recrystallization during dihydrobromide synthesis.
- Sublimation enthalpy : 116.7 kJ/mol (static method, 298 K), relevant for vapor-phase purification.
- Thermal stability : Decomposition onset temperatures (e.g., ~325 K) guide storage conditions (e.g., -20°C for long-term stability, per ) .
Advanced: How can computational modeling resolve reactivity ambiguities in this compound?
Methodological Answer:
- DFT calculations : Model protonation sites and Br⁻ counterion interactions to predict reactivity in nucleophilic substitutions.
- MD simulations : Study solvent interactions (e.g., ethanol/water mixtures) to optimize crystallization conditions.
- QSPR models : Correlate structural descriptors (e.g., dipole moment, H-bond donor count) with experimental stability data from and .
Basic: What safety protocols are recommended for handling brominated derivatives like this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (analogous to ’s guidelines for 1,8-dibromooctane).
- Ventilation : Work in fume hoods to mitigate inhalation risks from potential HBr release.
- Spill management : Neutralize acid residues with sodium bicarbonate and adsorb solids using inert materials (e.g., vermiculite) .
Advanced: How do solvent polarity and counterion effects influence the crystallization of Octane-1,8-diamine salts?
Methodological Answer:
- Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to modulate hydrogen-bonding networks (see ’s ethanol-based method).
- Counterion studies : Compare dihydrobromide vs. hydrochloride salts () to assess lattice energy differences via DSC.
- Crystallography : Analyze packing coefficients and Br⁻···H-N interactions using SHELX-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
